molecular formula C11H15FO2 B13579693 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol

1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B13579693
M. Wt: 198.23 g/mol
InChI Key: FAERMTPHZQQTON-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes a fluoro and methoxy group attached to a phenyl ring, along with a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the tertiary alcohol group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-methoxyphenyl)ethanol
  • 4-Fluoro-3-methoxyacetophenone
  • 3-Fluoro-4-methoxyphenylboronic acid

Comparison: 1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol group, which imparts different chemical reactivity compared to similar compounds with primary or secondary alcohols. The presence of both fluoro and methoxy groups also provides distinct electronic and steric effects, influencing its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H15FO2/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6,13H,7H2,1-3H3

InChI Key

FAERMTPHZQQTON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)OC)O

Origin of Product

United States

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